2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene
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Description
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C12H16O2 . It is also known as 2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 192.25 .Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, and boiling point of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene are not provided in the search results .Scientific Research Applications
Thermodynamics and Solvent Interactions : Studies have focused on the thermodynamics of mixtures involving cyclic acetals like 1,3-dioxolane derivatives. For example, Meyer, Giusti, and Meyer (1979) investigated the excess enthalpies of binary mixtures of cyclic acetals and solvents at 298.15 K, providing insights into the interactions between these compounds and solvents like benzene and tetrachloromethane (Meyer, Giusti, & Meyer, 1979).
Synthesis and Biological Activity : Dzhumaev et al. (2021) synthesized cyclic acetals and gem-dichlorocyclopropanes based on 1,2-dichloromethylbenzol, exploring the cytological activity of these compounds against various cell lines (Dzhumaev et al., 2021).
Distribution Coefficients in Solvent Systems : Novikov, Dobryakov, and Smirnova (2013) studied the distribution of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane between aqueous and organic liquid phases, providing valuable data on the solubility and distribution behavior of these compounds in different solvents (Novikov, Dobryakov, & Smirnova, 2013).
Catalysis and Polymerization Applications : Research has explored the use of 1,3-dioxolane derivatives in polymerization and catalysis. For instance, Bandy et al. (1991) investigated the polymerization of ethylene and propene using chiral zirconium derivatives of 2,2-dimethyl-1,3-dioxolane, revealing their potential as catalysts (Bandy et al., 1991).
Spectroscopic Analysis and Molecular Structure : Prabakaran and Muthu (2014) conducted a detailed investigation into the molecular structure, vibrational, and electronic spectral characteristics of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, using various spectroscopic techniques (Prabakaran & Muthu, 2014).
Corrosion Inhibition and Surface Interaction : Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments, demonstrating the application of 1,3-dioxolane derivatives in corrosion inhibition (Chafiq et al., 2020).
properties
IUPAC Name |
2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)8-12-13-6-7-14-12/h3-5,12H,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLZORRLFONDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645895 |
Source
|
Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
898785-37-0 |
Source
|
Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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